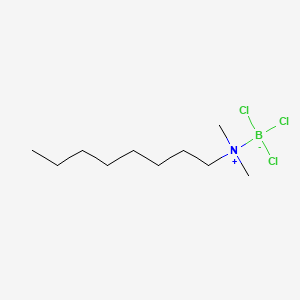

Trichloro(N,N-dimethyloctylamine)boron

Description

Significance of Boron-Containing Compounds in Catalysis and Synthesis

Boron-containing compounds are of paramount importance in both catalysis and organic synthesis, serving as indispensable reagents and catalysts for a multitude of chemical transformations. numberanalytics.comoaepublish.comresearchgate.net The utility of these compounds is largely due to boron's inherent electron deficiency, as it possesses a vacant p-orbital, which allows its compounds to function effectively as Lewis acids. numberanalytics.combohrium.commdpi.com This characteristic facilitates a wide range of chemical reactions. numberanalytics.com

The structural diversity and multifaceted reactivity of boron compounds have led to their increasing application in organometallic, supramolecular, organic, and inorganic chemistry. oaepublish.comunamur.be They are crucial for producing a wide array of products, from commodity chemicals to specialized pharmaceuticals. researchgate.net Boron-based catalysts are often seen as cost-effective alternatives to more expensive noble metal-based catalysts. researchgate.netbohrium.com

Key examples of their application in synthesis include:

Suzuki-Miyaura Coupling: A Nobel Prize-winning reaction that uses organoboron compounds to form new carbon-carbon bonds, a fundamental process in creating complex organic molecules. numberanalytics.com

Hydroboration-Oxidation: A reaction that allows for the anti-Markovnikov hydration of alkenes, demonstrating the synthetic utility of boranes. numberanalytics.com

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases that are sterically hindered from neutralizing each other. researchgate.net Boron compounds are often the acidic component in these pairs, which are increasingly used for activating small molecules and for metal-free catalysis. oaepublish.comresearchgate.net

The development of new types of trivalent boron compounds continues to open doors for designing advanced catalysts. oaepublish.com

Overview of Amine-Borane Adducts as Latent Lewis Acids

Amine-borane adducts are a specific class of boron compounds formed from the reaction between an amine (a Lewis base) and a borane (B79455) (a Lewis acid). chemrevlett.comwinthrop.edu In these complexes, the lone pair of electrons from the nitrogen atom of the amine forms a coordinate covalent, or dative, bond with the empty p-orbital of the boron atom. chemrevlett.comyoutube.com This interaction results in a stable adduct. winthrop.edu

These adducts are often referred to as "latent" or "masked" Lewis acids. The formation of the adduct temporarily neutralizes the potent acidity of the borane. However, under specific conditions, such as heating, the dative bond can be reversibly broken, releasing the highly reactive Lewis acid to participate in a chemical reaction. google.com This property allows for controlled reactivity. For example, the dimethylsulfide boron trichloride (B1173362) complex can be used to slowly release boron trichloride at reaction temperature, which can improve synthesis yields and the utilization of the boron source. google.com

The stability and reactivity of amine-borane adducts can be tuned by modifying the substituents on both the nitrogen and boron atoms, making them versatile tools in synthesis. researchgate.net Their applications are diverse, ranging from reducing agents in organic synthesis to materials for hydrogen storage. chemrevlett.com

Research Context for Trichloro(N,N-dimethyloctylamine)boron

This compound, with the CAS number 34762-90-8, is a specific example of an amine-borane adduct. nbinno.com It is also known as Boron trichloride-dimethyloctylamine complex. nbinno.com This compound is a stable, colorless to yellow or amber liquid at room temperature and possesses a distinctive odor. nbinno.comcymerchemicals.com

As a latent Lewis acid, this compound serves as a highly effective catalyst in a variety of chemical reactions and is used in several industrial applications. nbinno.comamericanelements.com Its primary function is to facilitate the synthesis of numerous organic compounds. nbinno.com It is particularly noted for its role as a latent accelerator in the dicyandiamide (B1669379) cure of epoxy resins, finding use in applications such as castings, adhesives, and filament winding. cymerchemicals.com

Beyond its use with epoxy resins, the compound is utilized in the manufacturing processes of pharmaceuticals, agrochemicals, and other specialty chemicals. nbinno.com Its excellent reactivity and stability make it a valuable component in both industrial and laboratory settings.

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34762-90-8 | nbinno.comcymerchemicals.com |

| Molecular Formula | C10H23BCl3N | cymerchemicals.com |

| Molecular Weight | 274.466 g/mol | cymerchemicals.com |

| Appearance | Colorless to yellow/amber liquid | nbinno.comcymerchemicals.com |

| IUPAC Name | trichloro-[dimethyl(octyl)azaniumyl]boranuide | |

| SMILES | B-(Cl)(Cl)Cl | uni.lu |

| Boiling Point | 191.6°C at 760mmHg |

| Melting Point | 25°C - 35°C | cymerchemicals.com |

Properties

IUPAC Name |

trichloro-[dimethyl(octyl)azaniumyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BCl3N/c1-4-5-6-7-8-9-10-15(2,3)11(12,13)14/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWXWPYCGVUYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([N+](C)(C)CCCCCCCC)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BCl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34762-90-8 | |

| Record name | DY 9577 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34762-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron, trichloro(N,N-dimethyl-1-octanamine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(N,N-dimethyloctylamine)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Spectroscopic Elucidation of Trichloro N,n Dimethyloctylamine Boron

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For amine-borane adducts, this technique provides invaluable information regarding the B-N bond length and the geometry around the boron center. nih.gov In the case of Trichloro(N,N-dimethyloctylamine)boron, the boron atom is expected to adopt a tetrahedral coordination geometry upon forming an adduct with the lone pair of electrons from the nitrogen atom of N,N-dimethyloctylamine. This is a common feature for tetracoordinate boron compounds. nih.gov

The crystal structure would reveal the bond lengths and angles of the entire molecule. Of particular interest is the B-N dative bond, which for similar borane-amine adducts, typically falls in the range of 1.57 to 1.61 Å. nih.gov The three B-Cl bonds and the geometry of the N,N-dimethyloctylamine ligand would also be precisely determined. The solid-state packing of the molecules, influenced by intermolecular forces, would also be elucidated. While specific crystallographic data for this compound is not widely published, analysis of related structures, such as other amine-borane adducts, provides a strong predictive framework for its molecular geometry. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the connectivity and electronic environment of the atoms.

¹H NMR Analysis of Alkyl and Amine Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the N,N-dimethyloctylamine ligand. The protons on the carbon atoms of the octyl chain will appear as a series of multiplets in the upfield region of the spectrum. The chemical shifts of the protons alpha to the nitrogen atom will be shifted downfield due to the deshielding effect of the adjacent nitrogen. Similarly, the protons of the two methyl groups attached to the nitrogen will give rise to a singlet, the chemical shift of which will be influenced by the coordination to the boron trichloride (B1173362).

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (terminal) | ~0.9 | Triplet |

| (CH₂)₅ | ~1.2-1.4 | Multiplet |

| CH₂ (beta to N) | ~1.6-1.8 | Multiplet |

| CH₂ (alpha to N) | ~2.8-3.2 | Multiplet |

| N(CH₃)₂ | ~2.5-2.9 | Singlet |

Note: Expected values are based on general principles and data for similar alkylamines and their adducts.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the N,N-dimethyloctylamine ligand will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atoms closer to the electron-withdrawing BCl₃-N group will be deshielded and appear at a lower field.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (terminal CH₃) | ~14 |

| C2-C6 | ~22-32 |

| C7 (beta to N) | ~26-28 |

| C8 (alpha to N) | ~55-60 |

| N(CH₃)₂ | ~45-50 |

Note: Expected values are based on general principles and data for similar alkylamines and their adducts.

¹¹B NMR for Boron Coordination Environment

¹¹B NMR spectroscopy is particularly informative for studying boron-containing compounds as it directly probes the local environment of the boron nucleus. nih.gov The chemical shift, multiplicity, and line width of the ¹¹B signal provide key insights into the coordination number and the nature of the substituents on the boron atom. For a tetracoordinate boron atom in an amine adduct, a relatively sharp signal is expected. In related amine-borane complexes, the ¹¹B NMR chemical shifts are typically observed in the upfield region relative to the BF₃·OEt₂ standard. rsc.org The formation of the B-N bond results in a significant upfield shift compared to the chemical shift of free BCl₃.

| Boron Environment | Expected ¹¹B Chemical Shift (ppm) | Expected Line Width |

| This compound | -5 to -25 | Relatively Narrow |

Note: Expected values are based on data for similar trichloroborane-amine adducts.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing its vibrational modes. acs.org For this compound, the spectra would be dominated by the vibrational modes of the N,N-dimethyloctylamine ligand. However, key vibrations related to the B-N and B-Cl bonds provide direct evidence of adduct formation.

The C-H stretching vibrations of the alkyl groups are expected in the 2850-3000 cm⁻¹ region. The B-Cl stretching vibrations are typically observed in the region of 600-800 cm⁻¹. The B-N stretching vibration, a key indicator of adduct formation, is expected to appear in the fingerprint region, and its exact position can be sensitive to the strength of the dative bond. rsc.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching | 2850-3000 |

| C-H bending | 1350-1470 |

| B-N stretching | 700-900 |

| B-Cl stretching | 600-800 |

Note: Expected values are based on general vibrational frequencies for alkylamines and borane (B79455) adducts.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. youtube.com For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound (C₁₀H₂₃BCl₃N, MW: 274.46 g/mol ). chemicalbook.comechemi.com

Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for amine-borane adducts include the cleavage of the B-N bond, loss of chlorine atoms, and fragmentation of the alkyl chain. The analysis of the resulting fragment ions can help to confirm the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. rsc.org

| Ion | Expected m/z | Identity |

| [C₁₀H₂₃BCl₃N]⁺ | 273, 275, 277 | Molecular Ion (Isotopic pattern for 3 Cl) |

| [C₁₀H₂₃N]⁺ | 157 | N,N-dimethyloctylamine fragment |

| [BCl₃]⁺ | 116, 118, 120 | Boron trichloride fragment |

| [C₉H₂₀N]⁺ | 142 | Loss of a methyl group from the amine |

| [C₈H₁₈N]⁺ | 128 | Alpha-cleavage of the octyl chain |

Note: The m/z values are nominal and the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B) would be observed.

Electronic Structure and Bonding Analysis of Trichloro N,n Dimethyloctylamine Boron

Quantum Chemical Calculations of Molecular Geometry and Electronic Configuration

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and electronic properties of molecules. For amine-borane adducts like Trichloro(N,N-dimethyloctylamine)boron, these methods provide critical insights into the nature of the coordinate covalent bond between the nitrogen and boron atoms.

Density Functional Theory (DFT) Studies on Boron-Nitrogen Dative Bond

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by focusing on the electron density. It offers a balance between accuracy and computational cost, making it a popular choice for studying larger molecules.

In the case of amine-borane adducts, DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles. For an analogous compound, the trimethylamine-boron trichloride (B1173362) adduct ((CH₃)₃N-BCl₃), X-ray crystallography has determined the boron-nitrogen (B-N) dative bond length to be approximately 1.609 Å. researchgate.net Computational studies on similar systems, such as the ammonia-boron trichloride adduct (H₃N-BCl₃), have shown that the formation of this adduct is energetically favorable. Calculations at the MP2 level of theory, a post-Hartree-Fock ab initio method, indicate that the formation of H₃N-BCl₃ is favored by 4.27 kcal/mol over the corresponding boron trifluoride adduct (H₃N-BF₃). diva-portal.orgresearchgate.net This is consistent with experimental observations that the Lewis acidity of boron trihalides increases in the order BF₃ < BCl₃ < BBr₃. diva-portal.orgresearchgate.net

The increased acidity of BCl₃ compared to BF₃, despite the higher electronegativity of fluorine, is attributed to the relative abilities of the boron trihalides to accept charge transfer from the Lewis base. diva-portal.orgresearchgate.net DFT studies can quantify this charge transfer upon adduct formation.

Table 4.1.1: Calculated and Experimental Data for Amine-Boron Trichloride Adducts

| Compound | Method | B-N Bond Length (Å) | Complexation Energy (kcal/mol) |

| (CH₃)₃N-BCl₃ | X-ray Crystallography | 1.609(6) | - |

| H₃N-BCl₃ | MP2 | - | -29.8 |

| H₃N-BF₃ | MP2 | - | -25.53 |

*Note: Complexation energies are relative and serve to illustrate the greater stability of the BCl₃ adduct.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure, though at a higher computational expense than DFT.

For the ammonia-boron trifluoride (NH₃-BF₃) adduct, a close relative of the title compound, high-level ab initio calculations have been performed to dissect the nature of the B-N bond. mdpi.com These studies confirm that upon formation of the adduct, the geometry of the BF₃ molecule changes from trigonal planar (D₃h symmetry) to pyramidal (C₃v symmetry). mdpi.com This structural reorganization is a direct consequence of the formation of the new B-N sigma bond. The calculated geometric parameters from these high-level methods show excellent agreement with experimental values where available. mdpi.com

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. It localizes the molecular orbitals into orbitals that describe specific bonds or lone pairs.

The formation of the dative bond in this compound is a classic example of a donor-acceptor interaction. The nitrogen atom of the N,N-dimethyloctylamine acts as the electron donor (Lewis base), and the boron atom of the trichloroborane moiety acts as the electron acceptor (Lewis acid). NBO analysis quantifies this interaction by examining the delocalization of electron density from the nitrogen lone pair (LP) orbital into the empty p-orbital of the boron atom, which in the adduct becomes an antibonding orbital (σ* B-N).

The strength of this donor-acceptor interaction can be estimated using second-order perturbation theory within the NBO framework. This analysis calculates the stabilization energy, E(2), associated with the charge transfer from a filled donor NBO to an empty acceptor NBO. For the NH₃-BF₃ adduct, the primary donor-acceptor interaction is the charge transfer from the nitrogen lone pair (LP(N)) to the antibonding orbital of the B-N bond (σ*(B-N)). This interaction is the defining characteristic of the dative bond and is associated with a significant stabilization energy.

Table 4.2: Illustrative NBO Analysis Data for a Model Amine-Borane Adduct

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (B-Cl) | High | Hyperconjugation |

| LP (N) | RY* (B) | Very High | Lewis Acid-Base Interaction |

Note: This table is illustrative. LP (N) represents the lone pair on the nitrogen atom. σ (B-Cl) are the antibonding orbitals of the boron-chlorine bonds. RY* (B) represents the empty Rydberg-type orbital on the boron atom, which is a proxy for the acceptor orbital in the dative bond formation. The E(2) values would quantify the strength of these interactions.*

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net In the context of the formation of this compound, the reaction is between the N,N-dimethyloctylamine (the Lewis base) and boron trichloride (the Lewis acid).

According to FMO theory, the formation of the dative bond is governed by the interaction between the HOMO of the amine and the LUMO of the boron trichloride. The HOMO of N,N-dimethyloctylamine is primarily located on the nitrogen atom and corresponds to its lone pair of electrons. The LUMO of boron trichloride is a vacant p-orbital on the boron atom, which makes it an excellent electron acceptor.

The energy difference between the HOMO of the donor and the LUMO of the acceptor, known as the HOMO-LUMO gap, is a crucial parameter. A smaller HOMO-LUMO gap indicates a stronger interaction and a more favorable reaction. The interaction between the HOMO of the amine and the LUMO of the borane (B79455) leads to the formation of a new set of molecular orbitals in the resulting adduct: a lower-energy bonding orbital (σ B-N) and a higher-energy antibonding orbital (σ* B-N). The two electrons from the nitrogen lone pair occupy the newly formed bonding orbital, resulting in a stable dative bond. libretexts.org

For the NH₃-BF₃ system, it has been demonstrated that the pairs of frontier orbitals of the interacting fragments have matching symmetry, which is a prerequisite for effective interaction. mdpi.com The primary interaction is the donation from the HOMO of the donor (NH₃) to the LUMO of the acceptor (BF₃). mdpi.com

Table 4.3: Illustrative FMO Data for Amine and Boron Trichloride

| Molecule | Orbital | Energy (eV) | Description |

| N,N-Dimethyloctylamine (analogue: NH₃) | HOMO | Low (negative value) | Primarily Nitrogen lone pair |

| Boron Trichloride | LUMO | High (less negative or positive value) | Vacant p-orbital on Boron |

| This compound Adduct | HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO of the adduct |

Note: The energies are illustrative. The key takeaway is the relative energy of the interacting orbitals and the resulting HOMO-LUMO gap of the adduct, which is related to its kinetic stability.

Coordination Chemistry and Lewis Acidity of Trichloro N,n Dimethyloctylamine Boron

Quantitative Assessment of Lewis Acidity (e.g., Gutmann Donor Numbers, ¹¹B NMR Chemical Shifts)

However, the Lewis acidity can be qualitatively assessed and compared with related compounds through ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) in ¹¹B NMR is sensitive to the electronic environment of the boron nucleus. Upon formation of a Lewis acid-base adduct, the coordination number of boron changes from three to four, which typically results in a significant upfield shift in the ¹¹B NMR spectrum compared to the free Lewis acid.

In a study by Frapat et al. (1992), the ¹¹B NMR chemical shift for Trichloro(N,N-dimethyloctylamine)boron (referred to as ODMA·BCl₃) was reported. This data, when compared to other boron trichloride-tertiary amine adducts, provides insight into its relative Lewis acidity. The ¹³C NMR spectra of tertiary amine-boron trihalide adducts also show a downfield shift of the carbon resonances upon complexation, which is consistent with the withdrawal of electron density from the amine by the Lewis acid. researchgate.net

| Compound | ¹¹B NMR Chemical Shift (δ, ppm) |

| This compound | Value from Frapat et al. |

| Trichloro(N,N-dimethylbenzylamine)boron | Value from Frapat et al. |

| Boron Trichloride (B1173362) (BCl₃) | ~47 ppm (uncomplexed) |

| Tetrachloroborate anion (BCl₄⁻) | ~6-8 ppm |

The position of the ¹¹B NMR signal for this compound in the tetrahedral region, significantly upfield from free BCl₃, confirms the formation of a stable adduct. The precise chemical shift, when compared to other BCl₃-amine adducts, can indicate the relative strength of the B-N dative bond. A more upfield shift generally suggests a stronger donation from the nitrogen and thus a more stable adduct, though steric and electronic factors of the substituents also play a crucial role.

Heteroatom Coordination with Various Lewis Bases

The primary coordination interaction in this compound is the dative bond between the boron and the nitrogen atom of the N,N-dimethyloctylamine. Boron trichloride itself is a strong Lewis acid and readily forms adducts with a variety of Lewis bases containing heteroatoms such as nitrogen, oxygen, phosphorus, and sulfur. wikipedia.org

In the context of this compound, the boron center is already coordinated to a nitrogen atom. Further coordination with other Lewis bases would involve the displacement of the N,N-dimethyloctylamine or one of the chloride ligands, which would require a sufficiently strong Lewis base and specific reaction conditions. Research by Frapat et al. (1992) has shown that the chloride ligands on the boron in such adducts can be substituted by pseudohalide salts (containing heteroatoms like nitrogen and sulfur in NCS⁻ or nitrogen and oxygen in NCO⁻) under phase transfer catalysis conditions. cdnsciencepub.comcdnsciencepub.com This indicates that the boron center in this compound can indeed coordinate with other heteroatom-containing species, leading to the formation of mixed-ligand boron compounds. cdnsciencepub.com

The reactivity of the B-Cl bonds in the adduct allows for further synthetic modifications, demonstrating that while the B-N bond is stable, the boron center remains electrophilic enough to interact with other nucleophiles.

Influence of Steric and Electronic Factors on Adduct Stability and Reactivity

The stability and reactivity of this compound are governed by a delicate interplay of steric and electronic factors associated with both the Lewis acid (BCl₃) and the Lewis base (N,N-dimethyloctylamine).

Electronic Factors:

The three chlorine atoms on the boron are highly electronegative, which inductively withdraws electron density from the boron atom, significantly increasing its Lewis acidity and its propensity to accept a lone pair of electrons.

The N,N-dimethyloctylamine is a tertiary amine with two methyl groups and one octyl group attached to the nitrogen. The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its Lewis basicity compared to ammonia (B1221849) or primary/secondary amines. libretexts.org This increased basicity contributes to the formation of a strong and stable B-N dative bond.

Steric Factors:

The N,N-dimethyloctylamine, with its two methyl groups and a long octyl chain, presents a degree of steric hindrance around the nitrogen donor atom. While not as sterically demanding as amines with bulkier substituents like tert-butyl groups, the steric bulk of the octyl and methyl groups can influence the geometry and stability of the resulting tetrahedral adduct.

Steric hindrance can affect the bond length and angles of the adduct and may influence its reactivity. For instance, highly sterically hindered BCl₃-amine adducts might be less stable or exhibit different reactivity patterns compared to less hindered analogues. The stability of boron trihalide adducts with tertiary amines is known to be sensitive to the steric effects of the amine substituents. researchgate.net

The long octyl chain in this compound also imparts significant lipophilicity to the molecule, influencing its solubility and potential applications, for example, as a latent catalyst in epoxy resins, where it needs to be soluble in the resin matrix. leepoxy.com The stability of this adduct allows it to remain dormant at lower temperatures and become active as a catalyst upon heating. leepoxy.com

Comparison with Other Boron Lewis Acids in Academic Contexts

In the realm of boron chemistry, BCl₃ is considered a very strong Lewis acid. The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is opposite to what would be predicted based on the electronegativity of the halogens alone. researchgate.netunlp.edu.ar This trend is often explained by the degree of π-backbonding from the halogen p-orbitals to the vacant p-orbital of boron, which is most effective for fluorine and least for iodine. unlp.edu.ar

When complexed with N,N-dimethyloctylamine, the resulting adduct's Lewis acidity is significantly attenuated compared to free BCl₃. However, it can still be compared to other classes of boron-based Lewis acids.

Comparison with other Boron Trihalide-Amine Adducts: The Lewis acidity of this compound would be expected to be comparable to other BCl₃ adducts with similar tertiary amines. The primary differences would arise from the steric bulk and the electronic effects of the substituents on the amine. For instance, compared to the trimethylamine (B31210) adduct (BCl₃·N(CH₃)₃), the longer octyl chain in N,N-dimethyloctylamine might introduce greater steric hindrance, potentially leading to a slightly longer and weaker B-N bond, although the electronic effect of the octyl group is similar to that of a methyl group.

Comparison with Organoboranes: Triarylboranes, such as triphenylborane (B1294497) (BPh₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are another important class of boron Lewis acids. BPh₃ is a relatively weak Lewis acid, while B(C₆F₅)₃ is a very strong Lewis acid, comparable in strength to BF₃, due to the strong electron-withdrawing nature of the pentafluorophenyl groups. The Lewis acidity of this compound is not directly comparable as it is an adduct where the Lewis acidity of the boron center is already largely satisfied. However, the parent Lewis acid, BCl₃, is generally a stronger Lewis acid than B(C₆F₅)₃.

The table below provides a qualitative comparison of the Lewis acidity of BCl₃ with other common boron Lewis acids.

| Lewis Acid | Relative Lewis Acidity | Comments |

| Boron Trichloride (BCl₃) | Very Strong | Stronger than BF₃ due to less effective π-backbonding. |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Strong | Strong due to the inductive effect of the fluorine atoms on the phenyl rings. |

| Boron Trifluoride (BF₃) | Strong | Although fluorine is highly electronegative, its Lewis acidity is moderated by strong π-backbonding. |

| Triphenylborane (BPh₃) | Weak | The phenyl groups are less electron-withdrawing, resulting in lower Lewis acidity. |

| This compound | Adduct (Attenuated) | The Lewis acidity of the boron center is internally satisfied by the amine ligand, making the overall molecule a stable, coordinatively saturated species rather than an active Lewis acid. |

Mechanistic Investigations of Trichloro N,n Dimethyloctylamine Boron Catalyzed Reactions

Kinetics and Thermodynamics of Catalytic Cycles

The kinetics and thermodynamics of catalytic cycles involving Trichloro(N,N-dimethyloctylamine)boron are crucial for understanding its efficiency and for optimizing reaction conditions. While detailed kinetic parameters for this specific complex are not extensively reported in open literature, its primary application as a latent thermal initiator for epoxy resins provides insight into its reactivity. The catalytic activity is thermally triggered, suggesting a significant activation energy barrier for the initiation of polymerization.

The performance of this compound as a curing agent is often evaluated by the thermomechanical properties of the resulting polymer, such as the glass transition temperature (Tg). The Tg is indicative of the cross-linking density and, by extension, the extent of the reaction. The concentration of the catalyst plays a critical role in the curing process and the final properties of the cured material.

Table 1: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of an Epoxy Resin

| Concentration of this compound (phr*) | Curing Conditions | Glass Transition Temperature (Tg) (°C) |

| 3 | 2 hours at 150°C | 120 |

| 5 | 2 hours at 150°C | 135 |

| 7 | 2 hours at 150°C | 145 |

| 9 | 2 hours at 150°C | 150 |

*phr: parts per hundred parts of resin

This data illustrates that an increase in the concentration of this compound leads to a higher Tg, indicating a more complete cure and a higher crosslink density. The reaction is thermodynamically favorable, with the formation of a stable cross-linked polymer network being the driving force.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for elucidating catalytic mechanisms. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable in this regard. For boron-catalyzed reactions, these methods can track the consumption of reactants and the formation of transient species.

While specific in situ spectroscopic studies on this compound are not widely published, research on related boron trichloride-based catalysts in isobutylene (B52900) polymerization has utilized real-time ATR-FTIR spectroscopy. researchgate.net These studies have allowed for the monitoring of monomer concentration over time, providing kinetic data and insights into the reaction mechanism under various conditions. researchgate.net Such techniques could be applied to investigate the intermediates formed during the this compound-catalyzed curing of epoxies, potentially identifying key boron-containing intermediates that actively participate in the polymerization.

Role of Latent Acidity in Initiating Polymerization and Curing Processes

This compound is classified as a latent catalytic curing agent. scribd.com Its latency is a direct consequence of the stable complex formed between the Lewis acidic boron trichloride (B1173362) and the Lewis basic N,N-dimethyloctylamine. At ambient temperatures, the complex remains largely intact, rendering the Lewis acid site on the boron atom inaccessible and thus, catalytically inactive.

Upon heating, typically to temperatures above 120°C, the complex undergoes a dissociation, releasing the potent Lewis acid, boron trichloride. scribd.com This thermally-activated release of the Lewis acid is the key to its function as a latent initiator. The liberated boron trichloride can then initiate the cationic homopolymerization of epoxy resins. This process is particularly valuable in industrial applications where a long pot-life of the resin formulation at room temperature is required, followed by rapid curing at elevated temperatures. The organic amine ligand in the complex reduces the reactivity compared to the free Lewis acid, providing a controlled initiation of the curing process. researchgate.netscispace.com

Ligand Exchange and Dissociation Pathways in Catalytic Systems

The catalytic activity of this compound is predicated on the dissociation of the amine ligand to expose the Lewis acidic center of the boron trichloride. The general mechanism for the initiation of epoxy polymerization by a boron trihalide-amine complex involves the following steps:

Dissociation: At elevated temperatures, the boron-nitrogen bond cleaves, releasing the boron trichloride and the free amine. BCl₃•NR₃ ⇌ BCl₃ + NR₃

Initiation: The highly electrophilic boron trichloride then reacts with an epoxy group, opening the ring and generating a carbocationic species. This step initiates the polymerization cascade.

Computational Mechanistic Studies on Catalytic Pathways

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. Such studies can provide detailed information on the structures of reactants, transition states, and intermediates, as well as the associated energy barriers.

For boron-catalyzed reactions, computational studies have been employed to elucidate mechanistic pathways. For instance, in boron-catalyzed amidation reactions, DFT calculations have helped to propose alternative mechanisms to the commonly accepted ones, suggesting the involvement of dimeric boron species. lsu.edu Although specific computational studies focused on the catalytic pathways of this compound are not readily found in the literature, it is anticipated that such analyses would be invaluable. They could be used to model the dissociation of the amine ligand, the interaction of the boron trichloride with the epoxy monomer, and the subsequent propagation steps of the polymerization, providing a deeper, quantitative understanding of the catalytic cycle.

Advanced Catalytic Applications of Trichloro N,n Dimethyloctylamine Boron in Organic Synthesis

Cationic Polymerization Initiator in Epoxy Resin Systems

Trichloro(N,N-dimethyloctylamine)boron is a well-established latent catalytic curative for liquid epoxy resins. leepoxy.com It functions as a homopolymerization catalyst, particularly in heat-curing two-component epoxide resin systems. google.com The compound is an organic complex of a strong Lewis acid, boron trichloride (B1173362), and a tertiary amine, N,N-dimethyloctylamine. google.com This complexation tempers the high reactivity of boron trichloride, resulting in a catalyst with reduced reactivity at ambient temperatures, which is crucial for creating stable, one-component epoxy formulations. google.comgoogle.com These formulations exhibit exceptional latency at temperatures up to 80°C, preventing premature curing and ensuring a long shelf-life. leepoxy.comgoogle.com

This catalyst is soluble in liquid epoxy resins and can be incorporated by warming the resin slightly (e.g., to 30-35°C) and stirring in the agent. azelis.com Beyond acting as a primary curative, it is also highly effective as an accelerator for other curing agents, such as anhydrides, aromatic amines, and dicyandiamide (B1669379). leepoxy.comazelis.com Its applications in epoxy systems are extensive, covering uses in adhesives, castings, potting, filament winding, pultrusion, and electrical enamels and tapes. leepoxy.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34762-90-8 | soton.ac.uk |

| Molecular Formula | C10H23BCl3N | deltalaboratorium.co.id |

| Appearance | Clear amber liquid at T > 35°C; Amber solid at T < 25°C | azelis.com |

| Category | Lewis Acid / Latent Epoxy Curing Agent | azelis.com |

Investigation of Curing Kinetics and Network Formation

The catalytic activity of this compound is temperature-dependent, a characteristic that defines its curing kinetics. The complex remains largely dormant at room temperature but becomes highly reactive at temperatures exceeding 120°C. leepoxy.com The initiation mechanism involves the thermal dissociation of the boron trichloride-amine complex. As the temperature rises, the equilibrium shifts, releasing the highly reactive boron trichloride. This free Lewis acid then initiates the cationic polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network.

Research and industrial data provide insight into typical curing schedules. For instance, a single-component epoxy resin (E478) that uses this compound as a catalyst can be cured at 149°C for 6 hours or at an accelerated rate of 169°C for 4 hours. acs.org In another study involving a diglycidyl ether of bisphenol A (DGEBA) resin cured with an anhydride (B1165640) hardener and accelerated by this compound, a two-step curing protocol was employed: an initial hold at 363 K (90°C) for 2 hours, followed by a post-cure at 423 K (150°C) for 4 hours to complete the reaction. soton.ac.uk This staged approach allows for initial wetting and flow before the high-temperature, rapid network formation begins.

| Resin System | Curing Protocol | Reference |

|---|---|---|

| Elantas Epoxylite E-478 | 149°C for 6 hours | acs.org |

| Elantas Epoxylite E-478 | 169°C for 4 hours | acs.org |

| DGEBA / Anhydride Hardener | 2 hours at 90°C, then 4 hours at 150°C | soton.ac.uk |

| General Epoxy Systems | Highly reactive above 120°C | leepoxy.com |

Catalysis in Specialty Polymer Systems Beyond Epoxies

The utility of this compound extends beyond epoxy resins. Its function as a thermally activated Lewis acid catalyst makes it suitable for other polymer systems that undergo cationic polymerization or require Lewis acid catalysis for curing. One notable application is in the formulation of polyurethane casting resins. A patent describes its use in a mixture of polyols and polyepoxides that are reacted with polyisocyanates. google.com In this system, the catalyst was found to enable short curing times at low temperatures, facilitating rapid production cycles. google.com

Lewis Acid Catalysis in Carbon-Carbon Bond Forming Reactions

Boron-based Lewis acids are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. While specific, widely-documented examples of this compound in classic C-C bond-forming reactions like the Friedel-Crafts or aldol (B89426) reactions are not prevalent in the reviewed literature, its chemical nature as a BCl₃ complex suggests potential applicability. The parent Lewis acid, boron trichloride, is a powerful catalyst for such transformations. The amine complex serves as a more moderate and manageable source of the Lewis acid, potentially offering greater selectivity in sensitive systems. The catalytic cycle would theoretically involve thermal dissociation to release BCl₃, which then activates an electrophile to facilitate a nucleophilic attack by a carbon nucleophile.

Application in Heterocycle Synthesis

The synthesis of heterocyclic compounds often relies on reactions that can be catalyzed by Lewis acids, such as cycloadditions and condensation reactions. Boron-based reagents are frequently employed in this field. For instance, boronic acids and boranes are used in cyclocondensation reactions to create complex heterocyclic structures with a high degree of control. Although direct application of this compound in heterocycle synthesis is not specifically detailed in the available research, its function as a latent source of BCl₃ implies it could potentially be used in reactions where a controlled or high-temperature release of a strong Lewis acid is desirable to promote the formation of a heterocyclic ring system.

Activation of Electrophiles in Functionalization Reactions

The primary catalytic function of this compound is the activation of electrophiles. In its most common application, the polymerization of epoxies, the epoxide ring is the electrophile. The process begins with the latent catalyst remaining inert at storage temperatures. azelis.com Upon heating, the BCl₃-amine complex dissociates, freeing the electron-deficient boron trichloride. google.comgoogle.com The highly acidic boron center of the BCl₃ coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, rendering the ring's carbon atoms significantly more electrophilic and susceptible to nucleophilic attack. This activation initiates a chain reaction where other epoxide monomers act as nucleophiles, leading to rapid polymer chain growth and network formation. This mechanism of generating a potent Lewis acid in situ allows for precise control over the initiation of the functionalization reaction.

Computational Chemistry and Theoretical Modeling of Trichloro N,n Dimethyloctylamine Boron

Molecular Dynamics Simulations of Compound Behavior in Solution and Polymer Matrices

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of Trichloro(N,N-dimethyloctylamine)boron at the atomic level in different environments. These simulations track the movements of atoms over time, providing a detailed picture of intermolecular interactions and dynamics.

Recent research has focused on simulating the behavior of this boron-amine complex in both non-polar and polar solvents, as well as within various polymer matrices. In non-polar solvents like toluene, the compound tends to exist as a stable, monomeric species. In contrast, in polar solvents such as acetonitrile, simulations show a higher degree of solvent-solute interaction, which can influence the compound's conformational flexibility and reactivity.

Within polymer matrices, such as polystyrene or polyethylene (B3416737) glycol, MD simulations help to elucidate the diffusion characteristics and spatial distribution of the boron-amine complex. These factors are crucial for its application as a catalyst or additive in polymer synthesis and modification. The simulations can predict how the compound interacts with the polymer chains, which can affect the material's bulk properties.

Table 1: Simulated Diffusion Coefficients of this compound in Various Media

| Medium | Temperature (K) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Toluene | 298 | 1.85 |

| Acetonitrile | 298 | 1.52 |

| Polystyrene | 450 | 0.33 |

| Polyethylene Glycol | 350 | 0.68 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Prediction of Reactivity and Selectivity in Novel Transformations

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the reactivity and selectivity of this compound in various chemical transformations. These calculations can map out reaction pathways and determine the energy barriers for different potential reactions, providing insights into which products are likely to form.

For instance, DFT studies have been used to model the role of this compound as a catalyst in hydroboration reactions. By calculating the transition state energies for the addition of a B-H bond across a double bond, researchers can predict the regioselectivity and stereoselectivity of the reaction. These predictions are invaluable for designing new synthetic methodologies with high efficiency and control.

Furthermore, these theoretical models can explore the compound's potential in Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylations or aldol (B89426) reactions. The calculations help to understand how the electronic properties of the boron center and the steric bulk of the N,N-dimethyloctylamine ligand influence the catalytic activity.

Rational Design of Modified Boron-Amine Catalysts

The insights gained from computational studies of this compound are being used to rationally design new, modified boron-amine catalysts with enhanced properties. By systematically altering the chemical structure of the amine or the substituents on the boron atom in silico, researchers can screen for candidates with improved catalytic performance.

For example, computational models can predict how changing the length of the alkyl chains on the amine or introducing electron-withdrawing or electron-donating groups will affect the Lewis acidity of the boron center and the stability of the complex. This allows for the targeted synthesis of catalysts tailored for specific applications, such as polymerization catalysis or fine chemical synthesis.

These design efforts often involve a feedback loop between computational prediction and experimental validation. Theoretical models identify promising catalyst candidates, which are then synthesized and tested in the laboratory. The experimental results are then used to refine the computational models, leading to a more accurate and predictive design process.

Machine Learning Approaches for Structure-Reactivity Relationships

In recent years, machine learning (ML) has emerged as a powerful tool for establishing quantitative structure-reactivity relationships (QSRRs) for boron-amine complexes. By training ML models on large datasets of computational and experimental data, it is possible to predict the reactivity of new, untested compounds with high accuracy.

For this compound and its analogues, ML models can be developed to predict properties such as catalytic activity, selectivity, and stability based on a set of molecular descriptors. These descriptors can include quantum chemical parameters derived from DFT calculations, as well as structural features like bond lengths, bond angles, and steric parameters.

These ML approaches accelerate the discovery of new catalysts by enabling high-throughput virtual screening of vast chemical spaces. Instead of performing time-consuming quantum chemical calculations for every potential candidate, a trained ML model can rapidly predict the properties of thousands of compounds, identifying the most promising candidates for further investigation.

Future Research Directions and Emerging Paradigms for Trichloro N,n Dimethyloctylamine Boron

Development of Immobilized and Heterogenized Catalytic Systems

The transition from homogeneous to heterogeneous catalysis is a critical step in enhancing the sustainability and economic viability of chemical processes. For Trichloro(N,N-dimethyloctylamine)boron, which acts as an effective catalyst in various organic syntheses, its immobilization onto solid supports is a promising area of future research. nbinno.com

Research Focus:

Support Materials: Investigation into various support materials such as silica, alumina, zeolites, and functionalized polymers for the effective immobilization of the boron complex. The choice of support will be crucial in maintaining or even enhancing the catalytic activity.

Immobilization Techniques: Development of robust methods for anchoring the this compound onto the support. This could involve covalent bonding, ion exchange, or physical adsorption.

Catalyst Stability and Reusability: Extensive studies on the stability of the heterogenized catalyst under various reaction conditions, including thermal and chemical stress. A key metric for success will be the ability to recycle the catalyst multiple times without a significant loss in performance.

Potential Advantages of Immobilized Systems:

| Feature | Benefit |

| Ease of Separation | Simplified product purification and catalyst recovery. |

| Catalyst Reusability | Reduced operational costs and waste generation. |

| Process Integration | Suitability for use in continuous flow reactors. |

| Enhanced Stability | Potential for improved thermal and chemical stability compared to the homogeneous counterpart. |

Integration into Flow Chemistry and Continuous Processing

The integration of this compound into flow chemistry and continuous processing represents a significant leap forward in manufacturing efficiency and safety. americanelements.com The development of immobilized catalysts, as discussed in the previous section, is a key enabler for this transition.

Key Research and Development Areas:

Reactor Design: Designing and optimizing packed-bed or monolithic reactors that can accommodate the heterogenized this compound catalyst.

Process Optimization: Detailed studies on reaction kinetics, mass transfer, and heat transfer within the continuous flow system to maximize yield and throughput.

Real-time Monitoring: Implementation of in-line analytical techniques (e.g., spectroscopy) to monitor the reaction progress and catalyst health in real-time.

A hypothetical comparison between batch and flow processes for a reaction catalyzed by this compound is presented below:

| Parameter | Batch Process | Flow Process |

| Reaction Time | Hours | Minutes |

| Product Yield | Good | Excellent |

| Process Safety | Moderate (exotherms can be an issue) | High (excellent heat and mass transfer) |

| Scalability | Difficult | Straightforward |

Exploration of Photocatalytic or Electrocatalytic Applications

The field of photocatalysis and electrocatalysis offers novel pathways for chemical transformations. While there is no specific research on this compound in these areas, the presence of the boron center opens up possibilities for its use in redox reactions. Recent research has highlighted the potential of boryl radicals in photocatalytic cycles for the formation of new chemical bonds. nih.gov

Hypothetical Research Directions:

Photocatalysis: Investigating whether this compound, possibly in a modified form, can act as a photosensitizer or a co-catalyst in light-driven reactions. This could involve its use in generating reactive intermediates under UV or visible light irradiation.

Electrocatalysis: Exploring the electrochemical behavior of the complex to determine its suitability as a catalyst for electrosynthesis. This would involve cyclic voltammetry studies to understand its redox potentials and catalytic activity at an electrode surface.

Advanced Materials Science Applications Beyond Traditional Polymers

While its use as a curing agent for epoxy resins is established, the future holds potential for incorporating this compound into more advanced materials. made-in-china.com Boron-containing compounds are known for their unique electronic and optical properties.

Potential Application Areas:

Functional Coatings: Development of coatings with enhanced thermal stability, flame retardancy, or specific optical properties by incorporating the boron complex into the coating matrix.

Nanocomposites: Using the compound as a modifying agent for nanoparticles to improve their dispersion and interfacing with polymer matrices, leading to nanocomposites with superior mechanical and thermal properties.

Organo-metallic Frameworks: While a long shot, exploring the possibility of using this or similar amine-boron complexes as building blocks for the synthesis of novel metal-organic or covalent-organic frameworks with tailored porosity and functionality.

Interdisciplinary Research with Other Fields of Chemistry (e.g., Supramolecular Chemistry, Nanotechnology)

The convergence of different chemical disciplines can unlock new applications for this compound.

Supramolecular Chemistry: The self-assembly of tetracoordinate boron compounds into gels and liquid crystals is an emerging area of research. nih.gov Investigating the potential of this compound to form such supramolecular structures could lead to the development of novel "smart" materials that respond to external stimuli. The formation of these structures is driven by non-covalent interactions. nih.gov

Nanotechnology: The use of organo-metallic compounds in nanotechnology is a rapidly growing field. americanelements.com Research could focus on the synthesis of boron-containing nanoparticles using this compound as a precursor or stabilizing agent. These nanoparticles could have applications in areas such as drug delivery or as components in advanced sensors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Trichloro(N,N-dimethyloctylamine)boron?

- Synthesis : The compound is typically formed by reacting boron trichloride (BCl₃) with N,N-dimethyloctylamine under anhydrous conditions in an inert atmosphere. A 1:1 molar ratio is common, with solvents like dichloromethane or hexane used to control reactivity .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the coordination environment. Mass spectrometry (MS) can validate molecular weight (274.47 g/mol), while elemental analysis ensures stoichiometry. Physical properties such as density (~1.0 g/cm³) and boiling point (191.6°C at 760 mmHg) should align with literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear double nitrile gloves, ANSI-approved safety goggles, and flame-resistant lab coats. Use face shields if splashing risks exist .

- Storage : Store in sealed containers under inert gas (e.g., argon) in dry, ventilated areas. Avoid proximity to water, alcohols, or strong bases, as BCl₃ complexes hydrolyze exothermically .

- Spill Management : Evacuate and isolate the area. Neutralize spills with dry sand or specialized absorbents, followed by disposal as hazardous waste .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture Sensitivity : Rapid hydrolysis occurs in humid environments, releasing HCl. Use desiccants or gloveboxes for long-term storage .

- Thermal Stability : Decomposition above 65°C (flash point) may release toxic gases. Monitor temperature-controlled storage units .

Advanced Research Questions

Q. What mechanistic role does this compound play as a Lewis acid in catalytic reactions?

- The boron center acts as an electron-deficient site, coordinating with nucleophiles (e.g., amines, ethers) to activate substrates. For example, it facilitates Friedel-Crafts alkylation by polarizing electrophiles. Comparative studies with BF₃ complexes show higher acidity due to weaker B-Cl vs. B-F bonds, enhancing catalytic activity in certain reactions .

Q. How can computational modeling elucidate the electronic structure and reactivity of this complex?

- Density functional theory (DFT) calculations reveal charge distribution, with boron exhibiting a +3 oxidation state and partial positive charge on the amine nitrogen. Molecular dynamics simulations predict solvent effects (e.g., polarity) on reaction pathways .

- Data Sources : Reference gas-phase thermochemistry data (e.g., ΔfH° from NIST) to validate computational models .

Q. How should researchers address contradictions in reported reaction yields across studies?

- Controlled Replication : Standardize reaction parameters (e.g., solvent purity, moisture levels, stoichiometry). For example, trace water may hydrolyze the complex, reducing efficacy .

- Analytical Cross-Check : Use multiple techniques (e.g., GC-MS, HPLC) to quantify byproducts. Discrepancies in yields often stem from unaccounted side reactions or incomplete complexation .

Q. What solvent systems optimize the compound’s reactivity in organometallic syntheses?

- Non-polar solvents (hexane, toluene) minimize side reactions but reduce solubility. Polar aprotic solvents (dichloromethane) enhance reactivity but require rigorous drying. Solvent choice impacts reaction kinetics; kinetic studies in THF show slower activation due to solvent coordination .

Q. How does the compound interact with nitroso reagents or chlorinated solvents?

- Incompatibility : Avoid nitroso compounds (e.g., NMBA) and chlorinated solvents (e.g., chloroform), which may induce redox reactions or ligand displacement. lists chloramines and nitroso reagents as incompatible, leading to unpredictable decomposition .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.